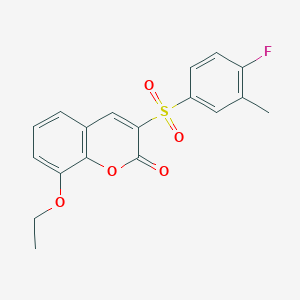
8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one is a chemical compound with the molecular formula C18H15FO5S and a molecular weight of 362.37 g/mol. This compound is notable for its various biological properties, making it a significant subject of study in research and industry.
准备方法
The synthesis of 8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. The synthetic routes often employ reagents such as ethyl bromoacetate, 4-fluoro-3-methylbenzenesulfonyl chloride, and base catalysts under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques like continuous flow synthesis and automated reaction monitoring.
化学反应分析
8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further utilized in different applications.
科学研究应用
8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities.
Biology: The compound’s biological properties make it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one can be compared with other similar compounds, such as:
8-Ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one: This compound shares a similar chromen-2-one core but differs in the substitution pattern on the phenyl ring.
3-(4-Fluorophenyl)sulfonylchromen-2-one: This compound lacks the ethoxy group, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one is a synthetic compound with the molecular formula C18H15FO5S and a molecular weight of 362.37 g/mol. This compound has garnered attention due to its diverse biological activities, making it a significant candidate for research in pharmacology and medicinal chemistry.
The biological activity of this compound primarily involves its capacity to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus blocking substrate access. Additionally, it may function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of pro-inflammatory cytokines.
- Anticancer Activity : In vitro studies have shown potential cytotoxic effects against various cancer cell lines, indicating its possible role as an anticancer agent.
- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one | Similar chromen core | Moderate anti-inflammatory |
| 3-(4-Fluorophenyl)sulfonylchromen-2-one | Lacks ethoxy group | Lower anticancer activity |
The distinct substitution pattern in this compound is believed to enhance its biological efficacy compared to these analogs.
Case Study 1: Anticancer Activity Assessment
A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated significant cytotoxicity. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanism Exploration
In a separate investigation focusing on its anti-inflammatory properties, researchers treated RAW 264.7 macrophages with varying concentrations of the compound. The findings revealed a dose-dependent reduction in nitric oxide production, suggesting that the compound effectively inhibits nitric oxide synthase activity.
Table of Research Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MCF-7 cell line assay | Induced apoptosis via caspase activation |
| Anti-inflammatory | RAW 264.7 macrophage assay | Dose-dependent inhibition of nitric oxide production |
属性
IUPAC Name |
8-ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO5S/c1-3-23-15-6-4-5-12-10-16(18(20)24-17(12)15)25(21,22)13-7-8-14(19)11(2)9-13/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVTXPBSMMACKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













